molecular formula C14H11FN2O4 B6415378 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1262010-95-6

6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6415378
CAS No.: 1262010-95-6
M. Wt: 290.25 g/mol
InChI Key: IFZXCMVQSYROOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group attached to a picolinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5,6-trichloropicolinic acid: Known for its herbicidal activity.

    6-Indazolyl-2-picolinic acid: Exhibits herbicidal properties and promotes ethylene release in plants.

    Picolinic acid: A natural compound with broad-spectrum antiviral abilities.

Uniqueness

6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluoro-substituted phenyl ring and methoxycarbonyl group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-14(20)9-3-2-7(6-10(9)15)8-4-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZXCMVQSYROOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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